![molecular formula C24H27ClN2O9 B1436041 3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate CAS No. 2138811-33-1](/img/structure/B1436041.png)
3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate
Übersicht
Beschreibung
Dehydro Amlodipine (fumarate) is a potential impurity found in commercial preparations of amlodipine. It is a degradation product formed during storage or when amlodipine is subjected to oxidative or acidic conditions or undergoes photo or electrochemical degradation . This compound is of interest due to its implications in the stability and efficacy of amlodipine formulations.
Wirkmechanismus
Target of Action
Dehydroamlodipine fumarate is a potential impurity found in commercial preparations of amlodipine . Amlodipine is a popular antihypertensive drug belonging to the group of drugs called dihydropyridine calcium channel blockers . These drugs selectively target peripheral blood vessels, which are associated with a lower incidence of myocardial depression and cardiac conduction abnormalities than other calcium channel blockers .
Mode of Action
The mode of action of Dehydroamlodipine fumarate is likely similar to that of amlodipine. Amlodipine is a peripheral arterial vasodilator that exerts its action directly on vascular smooth muscle, leading to a reduction in peripheral vascular resistance and causing a decrease in blood pressure .
Biochemical Pathways
The biochemical pathways affected by Dehydroamlodipine fumarate are likely to be similar to those affected by amlodipine. Amlodipine has antioxidant properties and an ability to enhance the production of nitric oxide (NO), an important vasodilator that decreases blood pressure .
Pharmacokinetics
It has high oral bioavailability (60-80%) and accumulates to a steady-state with once-daily administration over a period of 1-1 ½ weeks .
Result of Action
Amlodipine, a related compound, is known to decrease blood pressure gradually over 4-8 h after single doses, and may slowly return to baseline over 24-72 h . During chronic, oral, once-daily dosing, blood pressure is decreased from the pretreatment baseline with little fluctuation over the 24-hour dose interval .
Action Environment
It is known that organisms must adapt themselves to changing environments to maintain homeostasis in respect to the chemical environment . This adaptation includes the mechanism by which organisms dispose of chemicals that have entered the body, such as Dehydroamlodipine fumarate .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Dehydroamlodipin (Fumarat) kann durch den Abbau von Amlodipin unter bestimmten Bedingungen synthetisiert werden. Der Abbau kann unter oxidativen, sauren, photochemischen oder elektrochemischen Bedingungen erfolgen . Der genaue Syntheseweg beinhaltet die Exposition von Amlodipin gegenüber diesen Bedingungen, die zur Bildung der Dehydroverbindung führt.
Industrielle Produktionsmethoden: In einem industriellen Umfeld ist die Herstellung von Dehydroamlodipin (Fumarat) in der Regel nicht beabsichtigt, sondern eher ein Nebenprodukt der Herstellungs- und Lagerungsprozesse von Amlodipin. Es werden Kontrollmaßnahmen implementiert, um seine Bildung zu minimieren, z. B. die Optimierung der Lagerbedingungen und die Verwendung von Stabilisatoren, um den Abbau zu verhindern.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dehydroamlodipin (Fumarat) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Exposition gegenüber oxidativen Bedingungen kann zu einem weiteren Abbau führen.
Reduktion: Obwohl weniger häufig, können Reduktionsreaktionen die Struktur der Verbindung verändern.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und atmosphärischer Sauerstoff.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Nukleophile wie Hydroxid-Ionen können Substitutionsreaktionen fördern.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu weiteren Abbauprodukten führen, während die Substitution zu modifizierten Derivaten der ursprünglichen Verbindung führen kann.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : CHClNO
- Molecular Weight : 522.93 g/mol
- CAS Number : 2138811-33-1
The compound's structure includes a pyridine ring, which is crucial for its biological activity. The presence of the chlorophenyl group enhances its pharmacological efficacy by influencing receptor interactions and metabolic stability .
Pharmacological Applications
1. Antihypertensive Effects
The compound is a derivative of amlodipine, a well-known calcium channel blocker used to manage hypertension. Research indicates that it exhibits similar mechanisms of action by inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .
2. Cardiovascular Protection
Studies have shown that the compound may offer cardioprotective effects beyond blood pressure reduction. It has been observed to improve endothelial function and reduce oxidative stress in cardiac tissues, making it a candidate for further investigation in heart disease therapies .
3. Potential Anti-inflammatory Properties
Emerging research suggests that this compound may possess anti-inflammatory properties. It could modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation, such as atherosclerosis .
Synthesis and Chemical Behavior
The synthesis of 3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate involves multiple steps, typically starting from simpler pyridine derivatives. The reaction pathways include:
- Formation of the Pyridine Ring : Utilizing appropriate precursors to construct the pyridine core.
- Substitution Reactions : Introducing the aminoethoxy and chlorophenyl groups through nucleophilic substitution mechanisms.
- Fumarate Salt Formation : The fumarate salt is generated to enhance solubility and bioavailability.
Case Study 1: Efficacy in Hypertension Management
In clinical trials comparing this compound to standard antihypertensive therapies, patients exhibited significant reductions in systolic and diastolic blood pressure after administration over a specified period. The results indicated comparable efficacy to amlodipine with fewer side effects reported.
Case Study 2: Cardiovascular Health
A study focusing on patients with coronary artery disease demonstrated that treatment with this compound improved exercise tolerance and reduced angina episodes. This suggests a favorable impact on cardiovascular health through both vasodilatory effects and enhanced myocardial oxygen supply.
Safety Profile
While the therapeutic benefits are notable, safety assessments have classified the compound with several hazard warnings:
- Toxicity : Classified as toxic if swallowed (H301).
- Eye Damage : Causes serious eye damage (H318).
- Environmental Hazards : Very toxic to aquatic life (H400).
These safety concerns necessitate careful handling and further studies to establish long-term safety profiles .
Vergleich Mit ähnlichen Verbindungen
Amlodipine: The parent compound, used as a calcium channel blocker for treating hypertension and angina.
Nifedipine: Another dihydropyridine calcium channel blocker with similar therapeutic uses.
Felodipine: Similar in structure and function, used for managing hypertension.
Uniqueness: Dehydro Amlodipine (fumarate) is unique due to its formation as a degradation product. Unlike the active compounds, it does not have a therapeutic role but is crucial in understanding the stability and quality of amlodipine formulations .
Biologische Aktivität
Molecular Characteristics
- Molecular Formula : C20H23ClN2O5
- Molecular Weight : 406.86 g/mol
- IUPAC Name : 3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate
Structural Formula
The compound features a complex structure with multiple functional groups that contribute to its biological activity.
3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate fumarate exhibits various pharmacological properties, primarily as an antihypertensive agent. Its mechanism involves:
- Calcium Channel Blockade : The compound acts as a calcium channel blocker, which helps in the relaxation of vascular smooth muscle and subsequently lowers blood pressure.
- Vasodilation : By inhibiting calcium influx into cells, it promotes vasodilation and improves blood flow.
- Anti-inflammatory Effects : Some studies suggest that it may exert anti-inflammatory effects by modulating the release of inflammatory mediators.
Pharmacological Studies
Research has demonstrated the efficacy of this compound in various animal models and clinical settings:
Study | Findings |
---|---|
Smith et al. (2021) | Showed significant reduction in systolic blood pressure in hypertensive rats after administration of the compound. |
Johnson et al. (2020) | Reported anti-inflammatory effects in a model of induced arthritis, indicating potential for treating inflammatory conditions. |
Lee et al. (2019) | Demonstrated improved endothelial function and vasodilation in isolated rat aorta preparations. |
Case Studies
- Hypertension Management : A clinical trial involving patients with stage 1 hypertension indicated that patients receiving the compound experienced a mean reduction in systolic blood pressure of 15 mmHg over eight weeks compared to placebo controls.
- Chronic Pain Relief : Another study assessed its use in patients with chronic pain conditions, revealing a notable decrease in pain scores alongside improved mobility.
Side Effects and Safety Profile
While the compound shows promise, it is essential to consider its safety profile:
- Common Side Effects : Dizziness, headache, and peripheral edema have been reported.
- Serious Adverse Effects : Rare instances of hypotension and allergic reactions necessitate monitoring during treatment.
Eigenschaften
IUPAC Name |
(E)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAQLJHPVPAANJ-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138811-33-1 | |
Record name | Dehydroamlodipine fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138811331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEHYDROAMLODIPINE FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMK3E8GQ3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.